拉贾酮

描述

Ratjadon is a novel antifungal compound isolated from the myxobacterium Sorangium cellulosum. It exhibits potent antifungal activity, particularly against phytopathogenic fungi, including species of Oomycetes. The compound was first identified in the culture broth of Sorangium cellulosum strain So ce360 .

科学研究应用

Ratjadon has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent antifungal activity makes it a valuable tool for studying fungal infections and developing new antifungal therapies. In addition, ratjadon can be used as a lead compound for the synthesis of novel antifungal agents with improved efficacy and reduced toxicity .

In the field of biology, ratjadon can be used to study the mechanisms of fungal pathogenesis and the interactions between fungi and their hosts.

作用机制

Target of Action

Ratjadon, a myxobacterial metabolite, primarily targets the CRM1/Exportin1 protein in host cells . CRM1/Exportin1 is a host protein that recognizes a leucine-rich nuclear export signal (NES) in the HIV Rev protein, mediating the nuclear export of unspliced and partially spliced HIV-1 mRNA . This makes the CRM1-Rev complex an attractive target for the development of new antiviral drugs .

Mode of Action

This interaction inhibits the Rev/CRM1-mediated nuclear export pathway . The inhibitory effect of Ratjadon occurs around 12 hours post-infection and is specific for the Rev/CRM1-mediated nuclear export pathway .

Biochemical Pathways

Ratjadon affects the Rev/CRM1-mediated nuclear export pathway . This pathway is responsible for the nuclear export of unspliced and partially spliced HIV-1 mRNA . By inhibiting this pathway, Ratjadon prevents the transfer of these mRNAs to the cytoplasm, thereby inhibiting the subsequent translation of HIV structural proteins and encapsidation .

Result of Action

The molecular and cellular effects of Ratjadon’s action include the inhibition of HIV infection in vitro in a dose-dependent manner . It also causes changes in yeast morphology, with cells becoming elongated and sometimes beginning to branch like a fungal mycelium .

Action Environment

It’s worth noting that the production of ratjadon by the myxobacterium sorangium cellulosum can be influenced by environmental conditions, such as the composition of the growth medium

生化分析

Biochemical Properties

Ratjadon interacts with various enzymes and proteins in biochemical reactions . It has been found to bind quantitatively to the adsorber resin XAD-16, which is added to the medium at the beginning of fermentation .

Cellular Effects

Ratjadon has been shown to have an inhibitory effect on tumor cells . It causes a cell cycle arrest in the G1-phase through activation of the cyclin-dependent kinase inhibitor p21 . This effect was observed at nanomolar concentrations .

Molecular Mechanism

Ratjadon exerts its effects at the molecular level by activating the expression of p21 . This protein acts as an inhibitor of a cyclin-dependent kinase which regulates the checkpoint from the G1- to the M-phase .

Temporal Effects in Laboratory Settings

It has been observed that Ratjadon causes a dramatic decrease in cell density but no reaction towards their vitality .

Dosage Effects in Animal Models

Preliminary studies have shown that Ratjadon has a significant effect on tumor cells at nanomolar concentrations .

准备方法

Synthetic Routes and Reaction Conditions: Ratjadon is synthesized through a fermentation process involving the myxobacterium Sorangium cellulosum. The production medium typically contains potato extract, peptone, and a polymeric nitrogen source such as soybean meal. The pH of the medium is adjusted to 7.2 with potassium hydroxide before the addition of peptone .

During fermentation, the adsorber resin XAD-16 is added to the medium to bind the metabolite quantitatively. The fermentation is carried out at a speed of 300 revolutions per minute, and silicone antifoam is added to prevent foam formation. After fermentation, the adsorber resin is separated from the broth, and ratjadon is extracted using high-performance liquid chromatography (HPLC) with a solvent system of dichloromethane and methanol .

Industrial Production Methods: Industrial production of ratjadon involves scaling up the fermentation process to larger bioreactors. For example, a 100-liter bioreactor can be inoculated with 60 liters of production medium and 10 liters of a 4-day-old preculture grown in the same medium. The fermentation conditions remain similar to those used in laboratory-scale production .

化学反应分析

Types of Reactions: Ratjadon undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is a typical polyketide synthesized by head-to-tail condensations of acetate and propionate units .

Common Reagents and Conditions: Common reagents used in the chemical reactions of ratjadon include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the functional groups present in the compound .

Major Products Formed: The major products formed from the chemical reactions of ratjadon depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of ratjadon, while reduction reactions may produce reduced forms of the compound .

相似化合物的比较

Ratjadon is unique among antifungal compounds due to its narrow antibiotic spectrum and potent activity against specific phytopathogenic fungi. Similar compounds include other polyketides produced by myxobacteria, such as soraphen and myxalamid .

List of Similar Compounds:- Soraphen

- Myxalamid

These compounds share structural similarities with ratjadon and exhibit antifungal activity. ratjadon is distinguished by its specific activity against Oomycetes species and its unique chemical structure .

属性

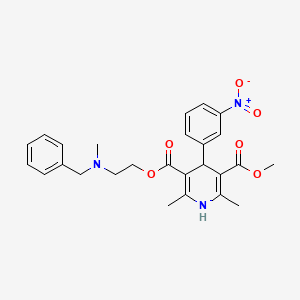

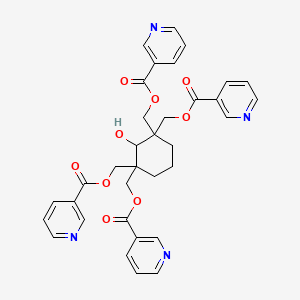

IUPAC Name |

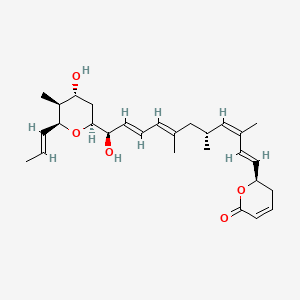

(2R)-2-[(1E,3Z,5R,7E,9E,11R)-11-hydroxy-11-[(2S,4R,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3,5,7-trimethylundeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-6-9-26-22(5)25(30)18-27(33-26)24(29)12-7-10-19(2)16-21(4)17-20(3)14-15-23-11-8-13-28(31)32-23/h6-10,12-15,17,21-27,29-30H,11,16,18H2,1-5H3/b9-6+,12-7+,15-14+,19-10+,20-17-/t21-,22+,23-,24-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYGMWMWJUFODP-AYFTZVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC2CC=CC(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@H]1[C@H]([C@@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@H]2CC=CC(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043876 | |

| Record name | Ratjadon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163564-92-9 | |

| Record name | Ratjadon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163564929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ratjadon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。